INCB3344
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, also known as N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, is a useful research compound. Its molecular formula is C29H34F3N3O6 and its molecular weight is 577.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
脉络膜新生血管的治疗
INCB3344已被发现能有效抑制和小鼠脉络膜新生血管 (CNV) 的消退 {svg_1}. CNV 是由激光光凝诱导的,this compound 在激光应用后立即玻璃体内注射 {svg_2}. 治疗导致 CNV 面积显著减少 {svg_3}. 这表明 this compound 可能在治疗 CNV 中具有治疗价值 {svg_4}.
巨噬细胞浸润的抑制
This compound 治疗导致巨噬细胞在小鼠延迟型超敏反应模型中的剂量依赖性抑制 {svg_5}. 这表明 this compound 可用于通过抑制巨噬细胞浸润来控制炎症 {svg_6}.
血管内皮生长因子 (VEGF) 的抑制
已显示 this compound 抑制浸润巨噬细胞中 VEGF 蛋白和 VEGF mRNA 的表达 {svg_7}. VEGF 是一种刺激血管形成的信号蛋白。 通过抑制 VEGF,this compound 可能被用于抑制血管生成,即从已存在的血管形成新的血管 {svg_8}.
ERK 磷酸化的抑制
已发现 this compound 抑制细胞外信号调节激酶 (ERK) 1/2 的磷酸化 {svg_9}. ERK 是 MAPK/ERK 通路中的一个关键成分,该通路在调节细胞增殖和分化中起着至关重要的作用。 因此,this compound 可能被用于治疗以异常细胞增殖为特征的疾病 {svg_10}.
多发性硬化的治疗
已显示 this compound 显著减少接受实验性自身免疫性脑脊髓炎 (EAE) 治疗的小鼠的疾病,EAE 是多发性硬化症的一种模型 {svg_11}. 这表明 this compound 可能被用于治疗多发性硬化症 {svg_12}.
炎症性关节炎的治疗
已发现 this compound 显著减少大鼠炎症性关节炎模型中的疾病 {svg_13}. 这表明 this compound 可能被用于治疗炎症性关节炎 {svg_14}.
作用机制
Target of Action
The primary target of INCB3344 is the C-C chemokine receptor type 2 (CCR2) . CCR2 is a G-protein coupled receptor (GPCR) that plays a critical role in several inflammatory and autoimmune diseases .
Mode of Action
this compound is a potent and selective antagonist of CCR2 . It inhibits the binding of CCL2 (a chemokine ligand) to CCR2 with nanomolar potency . This inhibition leads to a decrease in CCL2-mediated functional responses such as ERK phosphorylation and chemotaxis .
Biochemical Pathways
The CCL2/CCR2 axis is involved in the activation and recruitment of monocytes/macrophages, which play a key role in the inflammatory response . By inhibiting CCR2, this compound disrupts this pathway, leading to a reduction in macrophage influx and subsequent inflammation .
Pharmacokinetics
this compound has good oral bioavailability and systemic exposure in rodents, allowing for in vivo pharmacological studies . The pharmacokinetic profile of this compound, combined with its in vitro chemotaxis inhibitory potency and free fraction in plasma, allows for the design of dosing regimens targeting different levels of CCR2 inhibition .
Result of Action
The inhibition of CCR2 by this compound leads to a substantial reduction in tissue inflammation . This is evidenced by a decrease in macrophage influx in a mouse model of delayed-type hypersensitivity . Furthermore, therapeutic dosing of this compound significantly reduces disease in mice subjected to experimental autoimmune encephalomyelitis, a model of multiple sclerosis, as well as a rat model of inflammatory arthritis .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For instance, in a study on atherosclerosis in mice, this compound showed in vivo efficacy when administered orally, reducing disease progression . This suggests that the drug’s action, efficacy, and stability can be influenced by factors such as the route of administration and the specific disease environment .
属性
IUPAC Name |
N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEOSVPWMSEFPW-XYCDVDSTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34F3N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100838 |
Source
|
Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1285539-85-6 |
Source
|
Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。